REACTION_CXSMILES
|
[NH:1]([C:21]([O:23]CC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[C@H:2]([C:7]([NH:9][C@H:10]([C:18]([NH2:20])=[O:19])[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:8])[CH2:3][C:4](=[O:6])[OH:5].[CH3:38][N:39]1[CH2:44][CH2:43][O:42][CH2:41][CH2:40]1>ClCCl>[NH2:39][CH2:38][C:21]([NH:1][C@H:2]([C:7]([NH:9][C@H:10]([C:18]([NH2:20])=[O:19])[CH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[O:8])[CH2:3][C:4](=[O:6])[OH:5])=[O:23].[CH3:38][N:39]1[CH2:44][CH2:43][O:42][CH2:41][CH2:40]1
|
Name
|
peptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tritylchloride polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N([C@@H](CC(O)=O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Name
|
Fmoc
|
Quantity
|
320.4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry TCP resin
|
Type
|
ADDITION
|
Details
|
After 5 min an additional volume of 130 ul NNM was added
|
Duration
|
5 min
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)N[C@@H](CC(O)=O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.8 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |